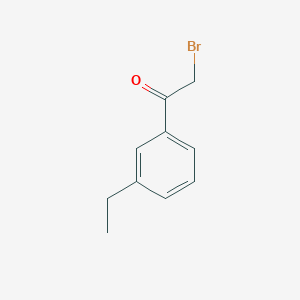
2-Bromo-1-(3-ethylphenyl)ethanone
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Bromo-1-(3-ethylphenyl)ethanone typically involves the bromination of 1-(3-ethylphenyl)ethanone. One common method includes the use of bromine in the presence of a solvent such as acetic acid or carbon tetrachloride . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or distillation . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-Bromo-1-(3-ethylphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Applications De Recherche Scientifique
2-Bromo-1-(3-ethylphenyl)ethanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-ethylphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
2-Bromo-1-(3-ethylphenyl)ethanone can be compared with other alpha-bromoketones such as:
2-Bromo-1-(4-fluorophenyl)ethanone: Similar in structure but with a fluorine atom, leading to different reactivity and applications.
2-Bromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom, which affects its chemical properties and uses.
2-Bromo-1-(3-bromophenyl)ethanone: Features an additional bromine atom, making it more reactive in certain reactions.
These compounds share similar reactivity patterns but differ in their specific applications and chemical behavior due to the presence of different substituents on the aromatic ring .
Activité Biologique
2-Bromo-1-(3-ethylphenyl)ethanone, with the chemical formula C10H11BrO, is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C10H11BrO
- CAS Number : 152074-06-1
- Molecular Weight : 229.1 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an antimicrobial and anti-inflammatory agent. Research indicates that this compound may exhibit significant activity against various pathogens, including resistant strains of bacteria.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound possess notable antimicrobial properties. For instance, a study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecalis. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Enterococcus faecalis | Significant Activity | |
| Corynebacterium diphtheriae | Notable Activity |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival.
- Cytokine Modulation : It affects signaling pathways related to inflammation and immune response.
Studies suggest that the bromine atom in its structure plays a pivotal role in enhancing its reactivity with biological targets, leading to improved efficacy against pathogens.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comprehensive study assessed various derivatives of this compound for their antimicrobial properties. Results indicated that modifications to the ethyl group significantly enhanced activity against Gram-positive bacteria.
- Inflammation Model Study : In a model of acute inflammation, treatment with this compound resulted in a marked decrease in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
Propriétés
IUPAC Name |
2-bromo-1-(3-ethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTKCUQKZDFJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














